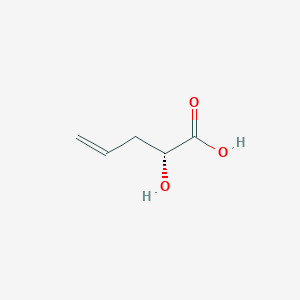

(R)-2-Hydroxypent-4-enoic acid

Description

Significance of Enantiomerically Pure α-Hydroxy Acids as Chiral Building Blocks

Enantiomerically pure α-hydroxy acids are crucial starting materials, often referred to as chiral building blocks or synthons, for the synthesis of a wide array of biologically active molecules and pharmaceuticals. researchgate.netmagtech.com.cn The "chiral pool" strategy, which utilizes readily available, enantiomerically pure natural products like α-hydroxy acids, is a powerful and cost-effective method for constructing complex chiral molecules. researchgate.net The distinct biological activities often exhibited by different enantiomers of a drug underscore the necessity of enantiomerically pure compounds in the pharmaceutical industry. researchgate.net The use of these building blocks allows chemists to introduce specific stereocenters into a target molecule with a high degree of control, a fundamental aspect of modern drug design and development. researchgate.netmagtech.com.cn

Structural Attributes and Stereochemical Significance of (R)-2-Hydroxypent-4-enoic Acid

This compound, also known as β-vinyllactic acid, possesses the molecular formula C₅H₈O₃. smolecule.comalfa-chemistry.com Its structure features a five-carbon chain with a carboxylic acid group at one end (C1), a hydroxyl group at the alpha position (C2) in the (R)-configuration, and a terminal double bond between C4 and C5. smolecule.comvulcanchem.com This combination of functional groups—a chiral center, a carboxylic acid, a hydroxyl group, and an alkene—makes it a highly versatile and reactive molecule. The specific (R)-stereochemistry at the C2 position is critical, as it dictates the three-dimensional arrangement of the molecule and, consequently, its interactions with other chiral molecules, such as enzymes and receptors.

Table 1: Physicochemical Properties of 2-Hydroxypent-4-enoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Appearance | White solid |

| Melting Point | ~133°C |

| Solubility | Soluble in water, ethanol (B145695), and ether |

| Density | 1.176 g/cm³ |

| Boiling Point | 268.8°C at 760 mmHg |

| Flash Point | 130.6°C |

Data sourced from references smolecule.comalfa-chemistry.com

Overview of Research Trajectories Pertaining to this compound in Academic Literature

Research on this compound has followed several key trajectories. A significant area of focus has been its synthesis in enantiomerically pure form. Various methods have been explored, including the diastereoselective carbonyl-ene reaction of glyoxylates with olefins, promoted by Lewis acids like zinc bromide. lookchem.com Another approach involves the use of chiral auxiliaries, such as 8-phenylmenthol, to guide the stereochemical outcome of the reaction. lookchem.comlookchem.com

The compound has also been identified as a component of naturally occurring bioactive molecules. For instance, a rare this compound was detected in the toxic cyclodepsipeptides roseotoxin B and destroxin A, which are produced by the fungus Trichothecium roseum. researchgate.netmdpi.comresearchgate.net This discovery highlights its role in natural product chemistry and its potential biological activity.

Furthermore, research has explored the utility of this compound and its derivatives as precursors in materials science for synthesizing polymers and in medicinal chemistry. smolecule.comresearchgate.net Studies have indicated that the broader class of 2-hydroxypent-4-enoic acid exhibits antimicrobial and antiproliferative properties against certain cancer cell lines. smolecule.com

Current Challenges and Opportunities in the Synthesis and Application of this compound

Despite the progress, challenges remain in the synthesis and application of this compound. A primary challenge lies in developing highly efficient and scalable enantioselective synthetic routes to produce the (R)-enantiomer with high purity. While methods like the ene reaction have shown promise, they can sometimes result in modest diastereoselectivities and may require the use of stoichiometric amounts of Lewis acids, which can complicate purification and generate waste. lookchem.com

Opportunities for this compound are expanding. Its multifunctional nature makes it an attractive starting material for the synthesis of a diverse range of complex molecules. The presence of both a hydroxyl and a carboxylic acid group allows for the formation of lactones, while the terminal double bond is amenable to various transformations, including cycloadditions and Michael additions. vulcanchem.com As the demand for enantiomerically pure building blocks in drug discovery and materials science continues to grow, this compound is poised to become an increasingly important tool for synthetic chemists. Further research into more efficient catalytic and biocatalytic synthetic methods will be crucial to unlocking its full potential.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

(2R)-2-hydroxypent-4-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1 |

InChI Key |

VFSVBYJVPHDQQC-SCSAIBSYSA-N |

Isomeric SMILES |

C=CC[C@H](C(=O)O)O |

Canonical SMILES |

C=CCC(C(=O)O)O |

Origin of Product |

United States |

Nomenclature, Stereochemical Assignment, and Molecular Representation of R 2 Hydroxypent 4 Enoic Acid

Systematic IUPAC Nomenclature and Common Acronyms/Synonyms

(R)-2-Hydroxypent-4-enoic acid is an organic compound characterized by a five-carbon chain containing a carboxylic acid group, a hydroxyl group, and a terminal double bond. Its systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is this compound. chemrevise.org The "(R)" designation specifies the stereochemistry at the chiral center, which is the carbon atom at position 2, bonded to the hydroxyl group.

This compound is also known by several common names and synonyms, which are often found in chemical literature and commercial catalogs. One of the most common synonyms is beta-vinyllactic acid. uis.edu.co The term "lactic acid" in the synonym refers to the 2-hydroxycarboxylic acid motif, while "vinyl" denotes the presence of the C=C double bond.

A comprehensive list of its nomenclature and identifiers is provided in the table below.

| Identifier Type | Value |

| Systematic IUPAC Name | This compound |

| Common Synonyms | beta-Vinyllactic acid, 3-Vinyllactic acid |

| CAS Number | 67951-43-3 uis.edu.co |

| Molecular Formula | C5H8O3 uis.edu.co |

| Molecular Weight | 116.11 g/mol nih.gov |

| InChI | InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1 |

| InChIKey | VFSVBYJVPHDQQC-SCSAIBSYSA-N |

| Canonical SMILES | C=CCC(C(=O)O)O |

Absolute Configuration Assignment: Principles and Methodologies for this compound

The absolute configuration of the chiral center at C2 in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This system provides an unambiguous way to describe the three-dimensional arrangement of substituents around a stereocenter. copernicus.org

The assignment process involves the following steps:

Identify the Chiral Center: The chiral center in 2-hydroxypent-4-enoic acid is the carbon atom at the second position (C2), which is bonded to four different groups: a hydroxyl group (-OH), a carboxylic acid group (-COOH), an allyl group (-CH2CH=CH2), and a hydrogen atom (-H).

Assign Priorities to Substituents: The priority of each substituent is determined by the atomic number of the atom directly attached to the chiral center. Higher atomic numbers receive higher priority. core.ac.uk

Priority 1: The oxygen atom of the hydroxyl group (-OH) has the highest atomic number (Z=8) among the atoms directly bonded to C2.

Priority 2: The carbon atom of the carboxylic acid group (-COOH) is attached to two oxygen atoms (one via a double bond, which is treated as two separate bonds to oxygen in the CIP rules) and one carbon.

Priority 3: The carbon atom of the allyl group (-CH2CH=CH2) is attached to another carbon and two hydrogens.

Priority 4: The hydrogen atom (-H) has the lowest atomic number (Z=1).

Orient the Molecule: The molecule is oriented in space so that the substituent with the lowest priority (the hydrogen atom) points away from the viewer.

Determine the Direction of Priority Decrease: With the lowest priority group in the back, the direction of the sequence from the highest priority substituent (1) to the second highest (2) and then to the third highest (3) is observed.

If the direction of this sequence (1 → 2 → 3) is clockwise, the configuration is assigned as (R) (from the Latin rectus, meaning right).

If the direction is counter-clockwise, the configuration is assigned as (S) (from the Latin sinister, meaning left).

For this compound, the arrangement of the hydroxyl, carboxylic acid, and allyl groups traces a clockwise path when the hydrogen atom is oriented away from the viewer, thus confirming its (R) configuration.

Conformational Analysis and Preferred Geometries of the Pentenoic Acid Scaffold

The preferred geometry of the pentenoic acid scaffold is influenced by several factors:

Steric Hindrance: The substituents around the chiral center and along the carbon chain will adopt conformations that minimize steric repulsion. For instance, the bulky allyl and carboxylic acid groups will tend to be positioned away from each other.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur through intramolecular hydrogen bonding between the hydroxyl group at C2 and one of the oxygen atoms of the carboxylic acid group. This can lead to the formation of a pseudo-five-membered ring, which would significantly influence the preferred conformation.

Gauche and Anti Conformations: The relative orientation of the substituents along the C2-C3 bond can be described as gauche or anti. The lowest energy conformers will be a balance between minimizing steric interactions and maximizing stabilizing interactions like hydrogen bonding.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative energies of different conformers and identify the most stable geometries. Such studies on related molecules suggest that for alkyl-substituted carboxylic acids, multiple conformers can exist with small energy differences between them. For this compound, the interplay between the hydroxyl, carboxylic acid, and allyl groups would lead to a complex potential energy surface with several local minima corresponding to different stable conformations. A detailed conformational analysis would require specific theoretical calculations for this molecule. core.ac.uk

Chemical Properties Relevant to Synthetic Transformations and Stability

Stability:

α-Hydroxy Acid Stability: α-hydroxy acids are generally stable compounds. mdpi.com However, under certain conditions, such as high temperatures, they can undergo self-esterification to form cyclic lactones (lactides) or linear polyesters. mdpi.com

Alkene Stability: The terminal double bond is susceptible to oxidation and other addition reactions. The stability of the alkene can be influenced by factors such as the presence of catalysts or oxidizing agents.

Synthetic Transformations: The functional groups in this compound can undergo a range of chemical reactions, making it a versatile building block in organic synthesis.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Amide Formation: Reaction with an amine, typically in the presence of a coupling agent, will yield the corresponding amide.

Reactions of the Hydroxyl Group:

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding a β-keto acid.

Protection: The hydroxyl group can be protected with various protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers) to prevent it from reacting during transformations at other sites in the molecule.

Etherification: Reaction with an alkyl halide under basic conditions can form an ether.

Reactions of the Alkene Group:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, yielding (R)-2-hydroxypentanoic acid.

Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond will form a dihalo-derivative.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol at the terminal carbon (C5).

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid like m-CPBA.

The table below summarizes some of the key chemical properties and potential transformations of this compound.

| Property | Description |

| Acidity (pKa) | The carboxylic acid group is acidic. The pKa is expected to be similar to other short-chain carboxylic acids, likely in the range of 4-5. |

| Reactivity of Functional Groups | The molecule contains three reactive sites: a carboxylic acid, a secondary alcohol, and a terminal alkene, allowing for a wide range of chemical modifications. |

| Key Synthetic Transformations | Esterification, reduction of the carboxylic acid, oxidation of the alcohol, hydrogenation of the alkene, epoxidation, and polymerization. |

| Chiral Integrity | The chiral center at C2 can be susceptible to racemization under certain reaction conditions, particularly those involving strong bases or high temperatures. |

This versatile chemical nature makes this compound a valuable chiral building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Advanced Synthetic Methodologies for the Enantioselective Production of R 2 Hydroxypent 4 Enoic Acid

Asymmetric Catalytic Synthesis Approaches

The development of asymmetric catalytic methods provides a powerful tool for the enantioselective synthesis of chiral molecules from prochiral substrates. These approaches often utilize chiral catalysts to create a stereochemically defined environment for the reaction, leading to the preferential formation of one enantiomer.

Catalytic Asymmetric Hydroxylation Reactions

While direct catalytic asymmetric hydroxylation of the prochiral C-H bond at the C2 position of a pent-4-enoic acid derivative is a challenging transformation, analogous reactions on similar substrates highlight the potential of this strategy. For instance, the use of chiral transition metal complexes to catalyze the hydroxylation of α-arylacetic acid derivatives has been demonstrated. Engineered cytochrome P450 enzymes have been shown to effectively catalyze the enantioselective α-hydroxylation of various carboxylic acid derivatives, achieving high enantiomeric excess. Although not yet reported specifically for 2-hydroxypent-4-enoic acid, these methodologies suggest that with appropriate catalyst design, a direct hydroxylation approach could be a viable route.

Another potential strategy involves the asymmetric dihydroxylation of a related substrate, such as a 2-methylenepent-4-enoic acid derivative, followed by subsequent chemical modifications. The Sharpless asymmetric dihydroxylation, which employs osmium tetroxide in the presence of a chiral ligand, is a well-established and highly reliable method for the enantioselective synthesis of vicinal diols from alkenes. The choice of the chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine) dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product.

Chiral Ligand-Mediated Asymmetric Reduction of Ketocarboxylic Acid Precursors

A prominent and effective strategy for the synthesis of (R)-2-Hydroxypent-4-enoic acid involves the asymmetric reduction of its corresponding α-keto acid precursor, 2-oxopent-4-enoic acid. This approach utilizes chiral metal complexes as catalysts, where the chiral ligand plays a crucial role in inducing enantioselectivity.

A variety of chiral ligands have been developed for the asymmetric hydrogenation of α-keto acids and esters. Ruthenium-based catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated high efficiency and enantioselectivity in the reduction of a wide range of α-keto esters. The reduction of 2-oxopent-4-enoic acid or its esters using a Ru-(R)-BINAP catalyst would be expected to yield the desired this compound with high enantiomeric purity. The general mechanism involves the coordination of the keto acid to the chiral metal center, followed by the stereoselective transfer of a hydride from the metal complex to the carbonyl group.

| Catalyst System (Analogous) | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Ru-(R)-BINAP | General α-keto esters | (R)-α-hydroxy esters | >95% | High |

| Rh-DIPAMP | α-acetamidoacrylic acid | N-acetyl-(R)-alanine | High | High |

This table presents data for analogous systems to illustrate the potential of the methodology.

Organocatalytic Approaches for the Stereoselective Formation of this compound

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. For the synthesis of chiral α-hydroxy acids, organocatalytic aldol (B89426) reactions represent a promising approach. While a direct organocatalytic synthesis of this compound has not been extensively detailed, analogous reactions provide a strong proof of principle.

For example, proline and its derivatives have been successfully employed as catalysts in the asymmetric aldol reaction between ketones and glyoxylic acid to produce chiral α-hydroxy-γ-keto carboxylic acids with high levels of diastereo- and enantioselectivity. tandfonline.comtandfonline.com This methodology could potentially be adapted to an asymmetric reaction involving a suitable three-carbon nucleophile with glyoxylic acid to construct the backbone of 2-hydroxypent-4-enoic acid.

Another relevant organocatalytic strategy is the enantioselective α-hydroxymethylation of aldehydes using diarylprolinol silyl (B83357) ether catalysts. organic-chemistry.org This reaction provides access to β-hydroxycarboxylic acids with excellent enantioselectivity. Adapting this methodology to a suitable precursor could offer a pathway to the target molecule.

| Organocatalyst (Analogous) | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) |

| N-Tosyl-(Sa)-binam-l-prolinamide | Aldol Reaction | Ketones + Glyoxylic Acid | α-hydroxy-γ-keto acids | up to 97% |

| α,α-Diarylprolinol trimethylsilyl (B98337) ether | α-hydroxymethylation | Aldehydes + Formalin | β-hydroxycarboxylic acids | Excellent |

This table presents data for analogous systems to illustrate the potential of the methodology.

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers several advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. Enzymes, as chiral catalysts, can perform highly specific transformations, making them ideal for the synthesis of enantiomerically pure compounds.

Enzyme-Mediated Asymmetric Reduction of 2-Oxopent-4-enoic Acid Using Dehydrogenases

The enzymatic reduction of 2-oxopent-4-enoic acid is a highly effective method for producing enantiomerically pure 2-hydroxypent-4-enoic acid. This transformation is catalyzed by dehydrogenases, a class of enzymes that facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to a substrate. The stereochemical outcome of the reaction is determined by the specific dehydrogenase used.

For the synthesis of this compound, D-lactate dehydrogenases (D-LDHs) or other D-2-hydroxyacid dehydrogenases are employed. These enzymes specifically catalyze the reduction of α-keto acids to the corresponding (R)-α-hydroxy acids. For instance, D-2-hydroxyisocaproate dehydrogenase from Lactobacillus delbrueckii subspecies bulgaricus has been shown to be highly effective for this transformation, producing the (R)-enantiomer with greater than 99% enantiomeric excess. harvard.edunih.gov

Conversely, L-lactate dehydrogenases (L-LDHs) catalyze the reduction of 2-oxopent-4-enoic acid to the (S)-enantiomer, (S)-2-Hydroxypent-4-enoic acid, also with excellent enantioselectivity. harvard.edu

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Cofactor |

| D-2-hydroxyisocaproate dehydrogenase | 2-Oxopent-4-enoic acid | This compound | >99% | NADH |

| L-lactate dehydrogenase | 2-Oxopent-4-enoic acid | (S)-2-Hydroxypent-4-enoic acid | >99% | NADH |

Hydrolytic Kinetic Resolution of Racemic Esters Utilizing Lipases or Esterases

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In a hydrolytic kinetic resolution catalyzed by lipases or esterases, one enantiomer of a racemic ester is preferentially hydrolyzed to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers.

For the production of this compound, a racemic mixture of an ester of 2-hydroxypent-4-enoic acid (e.g., the methyl or ethyl ester) can be subjected to enzymatic hydrolysis. By selecting a lipase (B570770) or esterase that preferentially hydrolyzes the (S)-ester, the unreacted (R)-ester can be recovered with high enantiomeric purity. Subsequently, the enriched (R)-ester can be hydrolyzed to afford the desired this compound.

Candida antarctica Lipase B (CALB) is a versatile and widely used biocatalyst for the kinetic resolution of a broad range of chiral alcohols and esters. tandfonline.comtandfonline.comnih.govmdpi.com The efficiency of the resolution is often expressed by the enantiomeric ratio (E-value), where a high E-value indicates excellent selectivity.

| Enzyme | Substrate | Products | Typical E-value | Solvent |

| Candida antarctica Lipase B (CALB) | Racemic 2-acyloxypent-4-enoate | (S)-2-Hydroxypent-4-enoic acid + (R)-2-acyloxypent-4-enoate | High | Organic Solvent/Buffer |

| Pseudomonas cepacia Lipase | Racemic α-hydroxy esters | Enantioenriched acid and ester | >100 | Toluene |

This table provides illustrative examples of lipase-catalyzed kinetic resolutions.

Whole-Cell Biotransformation Systems for Stereoselective Production

Whole-cell biotransformation represents a powerful and sustainable approach for the production of this compound. This methodology leverages the enzymatic machinery of microorganisms to catalyze the desired stereoselective conversion. A notable example involves the use of Lactobacillus delbrueckii subspecies bulgaricus. This bacterium possesses a D-2-hydroxyisocaproate dehydrogenase (LB-hicDH) enzyme that effectively reduces the prochiral substrate, 2-oxopent-4-enoic acid, to the corresponding (R)-hydroxy acid.

The biotransformation is typically conducted in an aqueous buffer system under mild conditions of temperature and pH, which minimizes the need for harsh reagents and reduces the environmental impact of the synthesis. The high stereoselectivity of the enzymatic reduction within the whole-cell system leads to the production of this compound with excellent enantiomeric excess.

| Feature | Description |

| Microorganism | Lactobacillus delbrueckii subspecies bulgaricus |

| Key Enzyme | D-2-hydroxyisocaproate dehydrogenase (LB-hicDH) |

| Substrate | 2-Oxopent-4-enoic acid |

| Product | This compound |

| Cofactor | Nicotinamide (B372718) adenine (B156593) dinucleotide (reduced form) |

| Advantages | High stereoselectivity, mild reaction conditions, reduced environmental impact |

Enzymatic Hydroxylation Reactions for the Formation of this compound

Isolated enzymes offer a more controlled approach to the synthesis of this compound. The key transformation in this context is the stereoselective reduction of a keto acid precursor. Specifically, the enzyme D-2-hydroxyisocaproate dehydrogenase from Lactobacillus delbrueckii subspecies bulgaricus has demonstrated high efficacy. smolecule.com

This enzyme catalyzes the reduction of 2-oxopent-4-enoic acid, utilizing the reduced form of nicotinamide adenine dinucleotide as a cofactor. smolecule.com The reaction exhibits exceptional enantioselectivity, yielding this compound with an enantiomeric excess often exceeding 99%. smolecule.com The reaction conditions are typically mild, occurring in aqueous buffers at pH values between 7 and 8 and temperatures ranging from 25 to 37°C. smolecule.com

Table 1: Enzymatic Synthesis of this compound

| Enzyme | Substrate | Product | Cofactor | Enantiomeric Excess |

|---|

Chiral Pool Synthesis Strategies Utilizing Naturally Derived Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. Carbohydrates and amino acids are prominent members of the chiral pool.

While specific, documented pathways for the synthesis of this compound from carbohydrates or amino acids are not prevalent in the literature, the general principles of chiral pool synthesis suggest their potential as starting materials.

The synthesis from a carbohydrate scaffold would necessitate significant functional group manipulation. This would likely involve selective protection and deprotection of hydroxyl groups, carbon chain modification to achieve the desired five-carbon backbone, and introduction of the terminal double bond. The inherent chirality of the starting sugar would be leveraged to establish the stereocenter at the C2 position.

Similarly, amino acids could serve as precursors. For instance, an amino acid with a suitable side chain could undergo transformations such as diazotization to replace the amino group with a hydroxyl group, with retention or inversion of configuration depending on the reaction conditions. The carboxylic acid and side chain would then need to be further modified to construct the pent-4-enoic acid framework.

Another chiral pool strategy involves the modification of existing, naturally occurring chiral hydroxy acids. A plausible, though not explicitly documented, route could involve the use of a readily available chiral hydroxy acid with a similar carbon skeleton. The synthesis would then focus on introducing the terminal alkene functionality. This could potentially be achieved through a sequence of reactions such as oxidation of a terminal alcohol to an aldehyde, followed by a Wittig reaction or a similar olefination protocol. The success of this approach would hinge on the availability of a suitable starting hydroxy acid with the correct stereochemistry at the C2 position.

Classical Resolution Techniques for Racemic Mixtures

Classical resolution provides a means to separate enantiomers from a racemic mixture of 2-hydroxypent-4-enoic acid. This method relies on the formation of diastereomers with distinct physical properties, allowing for their separation.

The resolution of racemic 2-hydroxypent-4-enoic acid can be achieved by reacting the carboxylic acid with an enantiomerically pure chiral base. This acid-base reaction results in the formation of a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most notably solubility.

This difference in solubility allows for their separation by fractional crystallization. libretexts.org In a typical procedure, the racemic acid and the chiral resolving agent are dissolved in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. libretexts.org The crystallized salt can then be isolated by filtration. Finally, acidification of the separated diastereomeric salt regenerates the enantiomerically pure this compound. The choice of the chiral resolving agent and the crystallization solvent is crucial for achieving efficient separation.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Oxopent-4-enoic acid |

Kinetic Resolution via Chemical Reagents

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org While enzymatic resolutions are common, the development of purely chemical systems for the kinetic resolution of α-hydroxy acids and their derivatives remains a significant area of research. wikipedia.org In this process, one enantiomer reacts faster to form a new product, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org

The success of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is essential to achieve high enantiomeric excess (ee) of the recovered starting material and the product without requiring the reaction to proceed to very high conversion, which would diminish the yield of the desired unreacted enantiomer. wikipedia.org For practical applications in fine chemical synthesis, a selectivity factor greater than 50 is often required to obtain products with high enantiomeric purity in reasonable yields. wikipedia.org

While specific examples detailing the chemical kinetic resolution of this compound are not extensively documented in peer-reviewed literature, the principles can be applied from methodologies developed for similar chiral alcohols and carboxylic acids. Key strategies often involve:

Asymmetric Acylation: Chiral acylating agents or, more commonly, a combination of an achiral acylating agent and a chiral non-racemic catalyst (e.g., chiral amines or phosphines) can selectively acylate one enantiomer of a racemic alcohol. For a substrate like 2-hydroxypent-4-enoic acid (or its ester derivative), a chiral catalyst could preferentially catalyze the acylation of the (S)-hydroxyl group, leaving the desired (R)-enantiomer unreacted.

Chiral Brønsted Acid or Base Catalysis: These catalysts can be employed to selectively promote reactions such as esterification or transesterification. By forming diastereomeric transition states with the enantiomers of the substrate, the catalyst can accelerate the reaction of one enantiomer over the other.

The primary challenge in the chemical kinetic resolution of bifunctional molecules like 2-hydroxypent-4-enoic acid is achieving high chemoselectivity (reaction at the hydroxyl group without affecting the carboxylic acid or olefin) in addition to high enantioselectivity. This often necessitates the use of ester derivatives of the starting material to mask the reactive carboxylic acid.

Table 1: Key Parameters in Chemical Kinetic Resolution

| Parameter | Description | Ideal Value for Practical Synthesis |

| Selectivity Factor (s) | Ratio of reaction rates between enantiomers (k_fast / k_slow). | s > 50 |

| Enantiomeric Excess (ee) | A measure of the purity of the desired enantiomer. | >95% |

| Conversion (c) | The percentage of starting material that has reacted. | Optimized to balance yield and ee. |

| Yield | The amount of desired enantiomer recovered. | Maximized based on conversion and selectivity. |

Process Intensification and Scalability Considerations in the Synthesis of this compound

Transitioning an enantioselective synthesis from the laboratory to an industrial scale requires careful consideration of process efficiency, safety, cost, and environmental impact. Process intensification (PI) is a key strategy for developing smaller, cleaner, and more energy-efficient chemical processes. aiche.orgmdpi.com

For the synthesis of this compound, several PI principles can be applied:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can offer significant advantages. nih.gov Flow reactors, particularly microreactors, provide superior heat and mass transfer, enabling better control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and the potential for higher yields and selectivities. mdpi.com

Catalyst Immobilization and Recycling: The catalysts used in enantioselective synthesis, especially those based on precious metals like ruthenium for metathesis, can be expensive. rsc.org Immobilizing the catalyst on a solid support allows for its easy separation from the reaction mixture and subsequent reuse, significantly reducing costs and waste. This is applicable to both chemical catalysts and enzymes used in resolution steps.

Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates (a "one-pot" or telescoped process) can dramatically reduce waste, energy consumption, and production time. nih.gov For example, a flow process could be designed where the protection of the hydroxyl group is immediately followed by a transformation of the carboxylic acid in a subsequent reactor module.

Multifunctional Reactors: Integrating reaction and separation into a single unit operation, such as in reactive distillation or membrane reactors, can overcome equilibrium limitations and simplify downstream processing. aiche.org

By adopting these advanced methodologies, the production of enantiomerically pure this compound can be made more efficient, scalable, and sustainable, meeting the demands of the modern chemical industry.

Biological Relevance and Metabolic Pathways of R 2 Hydroxypent 4 Enoic Acid in Non Human and in Vitro Systems

Natural Occurrence and Isolation from Diverse Biological Sources (Excluding Human Systems)

The identification of (R)-2-hydroxypent-4-enoic acid in natural sources has primarily been linked to plant and fungal species, where it often exists as part of more complex secondary metabolites.

While specific detection of free this compound as a common metabolite in microbial systems is not widely documented, the enzymatic machinery for its synthesis exists in certain bacteria. For instance, enzymes capable of producing the (R)-enantiomer have been characterized in lactic acid bacteria, suggesting a potential, if transient, role in their metabolism. The biocatalytic production of this compound using D-2-hydroxyisocaproate dehydrogenase from Lactobacillus delbrueckii subspecies bulgaricus demonstrates the presence of a relevant metabolic capability within the microbial world. This enzyme stereoselectively reduces the precursor 2-oxopent-4-enoic acid to the (R)-enantiomer.

The initial isolation of 2-hydroxypent-4-enoic acid was from the roots of the tobacco plant, Nicotiana tabacum. nih.gov In plants, such compounds are often part of the chemical arsenal (B13267) used for defense or communication. While the specific physiological role of this compound in Nicotiana tabacum is not fully elucidated, its presence in root exudates is plausible. mdpi.comresearchgate.net Root exudates can contain a complex mixture of secondary metabolites that influence the rhizosphere microbiome and protect the plant against soil-borne pathogens. mdpi.com The compound's structural features suggest it could be a precursor or a breakdown product of more complex molecules involved in plant defense mechanisms.

A significant occurrence of a derivative of this compound is found in the fungal kingdom. Specifically, the D-enantiomer (the R-configuration in this context) is a structural component of roseotoxin B, a cyclic hexadepsipeptide mycotoxin. uniprot.orgwikipedia.org This secondary metabolite is produced by the plant-pathogenic fungus Trichothecium roseum.

Table 1: Natural Sources of this compound or its Derivatives

| Biological Source | Organism | Form Identified | Reference |

|---|---|---|---|

| Plant | Nicotiana tabacum (Tobacco) | Isolated from roots | nih.gov |

| Fungus | Trichothecium roseum | As a constituent of the mycotoxin Roseotoxin B | uniprot.orgwikipedia.org |

Enzymatic Transformations and Metabolic Fates in Non-Human Organisms (In Vitro and Ex Vivo Studies)

In vitro studies have been crucial in understanding the enzymes that can synthesize or modify this compound, shedding light on its potential metabolic fate in various organisms.

The primary enzymatic reactions involving this compound are oxidation-reduction reactions catalyzed by dehydrogenases.

Dehydrogenases : D-2-hydroxyacid dehydrogenases (EC 1.1.99.6) are a class of enzymes that catalyze the reversible oxidation of a (R)-2-hydroxy acid to its corresponding 2-oxo acid. wikipedia.org In the context of this compound, these enzymes would use it as a substrate for oxidation, converting it to 2-oxopent-4-enoic acid, typically using NAD+ or another acceptor as an oxidizing agent. The reverse reaction, the reduction of 2-oxopent-4-enoic acid, is a key biosynthetic route to the (R)-hydroxy acid. D-2-hydroxyisocaproate dehydrogenase, for example, can catalyze this reversible reaction.

The principal biosynthetic pathway elucidated for this compound in in vitro systems is the stereospecific reduction of a keto acid precursor.

The key reaction is: 2-Oxopent-4-enoic acid + NADH + H+ ⇌ this compound + NAD+

This reduction is efficiently catalyzed by D-2-hydroxyisocaproate dehydrogenase from organisms like Lactobacillus delbrueckii subspecies bulgaricus, yielding the (R)-enantiomer with high purity.

The precursor, 2-oxopent-4-enoic acid, is an intermediate in several microbial catabolic pathways. wikipedia.orgnih.gov For example, it is formed during the degradation of aromatic compounds like phenylalanine in some bacteria, such as Pseudomonas sp. uniprot.orgosmarks.net It can be produced from 4-hydroxy-2-oxopentanoate (B1241807) by the action of 2-oxopent-4-enoate (B1242333) hydratase (a lyase), or from 2-hydroxymuconate semialdehyde by a hydrolase. wikipedia.orgosmarks.net This places the biosynthesis of this compound within a broader metabolic network linked to the breakdown of complex organic molecules.

Table 2: Key Enzymes in the Metabolism of this compound and its Precursor

| Enzyme | Enzyme Class | Reaction | Organism Example | Reference |

|---|---|---|---|---|

| D-2-hydroxyisocaproate dehydrogenase | Oxidoreductase | 2-Oxopent-4-enoic acid ↔ this compound | Lactobacillus delbrueckii | |

| 2-oxopent-4-enoate hydratase | Lyase | 4-hydroxy-2-oxopentanoate ↔ 2-oxopent-4-enoate + H₂O | Pseudomonas sp. | uniprot.orgosmarks.net |

| 2-hydroxymuconate-semialdehyde hydrolase | Hydrolase | 2-hydroxymuconate semialdehyde → 2-oxopent-4-enoate + formate | Bacteria | wikipedia.org |

Role as an Intermediate in Specialized Metabolic Cycles in Microorganisms or Plants

This compound, also referred to as D-2-hydroxypent-4-enoic acid in some literature, serves as a crucial building block in the biosynthesis of complex secondary metabolites in certain fungi. It is a recognized precursor in the nonribosomal peptide synthesis of cyclic hexadepsipeptides, a class of compounds with diverse biological activities.

Notably, it is incorporated into the structure of destruxins and roseotoxins, which are produced by various fungal species. For instance, destruxin A, a metabolite of the entomopathogenic fungus Metarhizium anisopliae and the plant pathogen Alternaria brassicae, contains a D-2-hydroxypent-4-enoic acid moiety. nih.govnih.govresearchgate.net Similarly, roseotoxin B, produced by the fungus Trichothecium roseum, which is known to cause pink rot on fruits, also features this α-hydroxy acid in its cyclic structure. researchgate.netwikipedia.org The biosynthesis of these complex molecules involves a series of enzymatic steps where this compound is activated and integrated into the growing peptide chain. nih.govnih.gov

In the bacterial kingdom, evidence suggests a metabolic role for this compound in certain lactic acid bacteria. The enzyme D-2-hydroxyisocaproate dehydrogenase from Lactobacillus delbrueckii subspecies bulgaricus is capable of producing this compound. This synthesis is achieved through the reduction of its corresponding α-keto acid, 2-oxopent-4-enoic acid, a reaction that demonstrates high enantioselectivity. nih.gov

Furthermore, the natural occurrence of 2-hydroxypent-4-enoic acid has been identified in plants, specifically isolated from the roots of tobacco (Nicotiana tabacum). nih.gov While this finding points to its involvement in plant metabolic pathways, the precise cycle and its physiological relevance in Nicotiana tabacum have not been fully elucidated.

Interactions with Biological Macromolecules and Cellular Systems (In Vitro and Non-Human Contexts)

Binding Studies with Purified Enzymes or Receptor Analogs

The interaction of the precursor to this compound with specific enzymes has been characterized, providing insight into its metabolic synthesis. The enzyme D-2-hydroxyacid dehydrogenase (D-HicDH), which is responsible for the stereospecific reduction of 2-oxocarboxylic acids, exhibits activity towards 2-oxopentanoate, the keto-acid precursor of this compound.

A purified D-2-hydroxyacid dehydrogenase from Lacticaseibacillus paracasei has been shown to catalyze this reduction. Kinetic studies have determined the Michaelis constant (Km) for 2-oxopentanoate, quantifying the affinity of the enzyme for this substrate. uniprot.org The relatively low Km value indicates a high affinity, suggesting that this is a physiologically relevant reaction.

Mutagenic analysis of the D-2-hydroxy-4-methylvalerate dehydrogenase from Lactobacillus delbrueckii subsp. bulgaricus has identified key amino acid residues involved in the catalytic mechanism and substrate binding. nih.gov Specifically, Histidine-296 has been identified as the residue responsible for proton exchange during the redox reaction. Arginine-235 is crucial for binding the α-carboxyl group of the substrate, a role analogous to that of Arginine-171 in L-lactate dehydrogenases. nih.gov These findings provide a molecular basis for the interaction between the enzyme and the keto-acid precursor of this compound.

Below is an interactive data table summarizing the kinetic parameters of D-2-hydroxyacid dehydrogenase with 2-oxopentanoate.

| Enzyme Source | Substrate | Km (mM) | Cofactor |

| Lacticaseibacillus paracasei | 2-oxopentanoate | 0.11 | NADH |

Data sourced from UniProtKB entry for D-2-hydroxyacid dehydrogenase from Lacticaseibacillus paracasei. uniprot.org

Effects on Microbial Growth, Fermentation, or Enzyme Activity (Excluding Human Pathogens)

Research has indicated that 2-hydroxypent-4-enoic acid possesses antimicrobial properties, with the ability to inhibit the growth of a variety of bacterial and fungal strains. However, specific studies detailing the effects of the pure (R)-enantiomer on non-pathogenic microorganisms, such as those used in industrial fermentation, are limited.

In the context of microbial interactions, some yeast species, like Saccharomyces cerevisiae, are known to produce various antimicrobial compounds, including peptides, that can inhibit the growth of other yeasts and bacteria. nih.govresearchgate.netresearchgate.net While not directly involving this compound, this highlights the complex chemical communication and antagonism within microbial communities. The potential for this compound to influence these interactions, for example by affecting the growth of spoilage organisms in a mixed fermentation, remains an area for further investigation. The antimicrobial activity of yeasts like Saccharomyces cerevisiae has been demonstrated against various bacteria, though the specific contribution of individual metabolites is often not fully dissected. nih.govnih.gov

Utility of R 2 Hydroxypent 4 Enoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Chiral Heterocyclic Scaffolds

The functional group arrangement in (R)-2-hydroxypent-4-enoic acid makes it an ideal starting material for the synthesis of various chiral heterocycles. The hydroxyl and carboxylic acid groups can participate in intramolecular cyclization reactions to form lactones, while the double bond provides a handle for further functionalization and ring formation.

Lactonization and Formation of Chiral δ- and γ-Lactones

Intramolecular esterification of this compound and its derivatives is a common strategy to produce chiral lactones. Depending on the reaction conditions and any modifications to the starting material, both five-membered (γ-lactones) and six-membered (δ-lactones) rings can be formed. These lactone moieties are prevalent in a wide array of biologically active natural products.

Iodolactonization is a powerful method for the synthesis of functionalized lactones. For instance, the treatment of unsaturated carboxylic acids with iodine can induce cyclization to form iodolactones. This reaction proceeds with high regio- and stereoselectivity, providing a direct route to densely functionalized chiral building blocks. biointerfaceresearch.com The stereochemistry of the starting material directly influences the stereochemistry of the resulting lactone.

Catalytic asymmetric hydrogenation of ketoesters represents another efficient route to chiral lactones. rsc.org For example, iridium complexes with chiral ferrocene-based ligands have been shown to catalyze the asymmetric hydrogenation of γ-ketoesters to furnish chiral γ-lactones in high yields and with excellent enantioselectivity. rsc.org

Construction of Chiral Tetrahydrofurans and Tetrahydropyrans

The carbon skeleton of this compound is well-suited for the synthesis of chiral tetrahydrofurans (THFs) and tetrahydropyrans (THPs), which are core structures in many natural products. ntu.edu.sg These syntheses often involve the transformation of the carboxylic acid and hydroxyl groups, followed by cyclization.

One approach involves the reduction of chiral lactone carboxylic acids, which can be derived from precursors like this compound. researchgate.net For example, a simple and enantioselective method has been developed for synthesizing chiral lactone carboxylic acids, which can then be reduced to the corresponding chiral tetrahydrofuran (B95107) derivatives. researchgate.net This two-step process, involving protection and reduction, can provide novel chiral 2,2-disubstituted tetrahydrofurans. researchgate.net

Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones offers an efficient route to functionalized chiral tetrahydrofurans. rsc.org This method utilizes a chiral bisphosphine ligand to construct tetrahydrofuran rings with excellent stereoselectivity. rsc.org

Incorporation into Other Nitrogen- or Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of nitrogen- and sulfur-containing heterocycles. The terminal double bond and the hydroxyl group can be manipulated to introduce these heteroatoms.

For example, derivatives of this compound can be used to synthesize chiral pyrrolidines. The development of mild reaction conditions for carboamination has enabled the synthesis of protected pyrrolidines. umich.edu Additionally, chiral alkynyl carbamates, which can be prepared from related chiral amino acids, undergo iodocyclization to produce chiral 2,3-dihydro-1H-pyrroles. biointerfaceresearch.com

Strategic Fragment in the Total Synthesis of Complex Natural Products and Analogues

The stereochemically defined structure of this compound makes it a valuable fragment for the total synthesis of complex natural products. Its incorporation can significantly simplify synthetic routes by providing a pre-functionalized, chiral segment of the target molecule.

Integration into Polyketide and Fatty Acid Biosynthetic Mimics

Modular polyketide synthases (PKSs) are responsible for the biosynthesis of a vast array of structurally diverse and biologically active natural products. mdpi.com These enzymes assemble simple acyl-CoA precursors into complex polyketide chains through a series of condensation and reduction steps. mdpi.com this compound can be seen as a product of such a biosynthetic pathway or a synthetic mimic of a polyketide intermediate.

In the total synthesis of polyketide natural products, this compound and its derivatives can serve as key building blocks. For instance, in the synthesis of macrolides, this chiral acid can be esterified with another fragment and then subjected to ring-closing metathesis to form the macrolactone core. nih.govacs.org This strategy has been successfully employed in the total synthesis of seimatopolide A. nih.govacs.org

Application in the Stereoselective Construction of Bioactive Natural Product Skeletons

The utility of this compound as a strategic fragment is evident in the total synthesis of various bioactive natural products.

A notable example is its use in the synthesis of the decanolide natural product seimatopolide A. nih.govacs.orgresearchgate.net In this synthesis, both enantiomers of 3-hydroxypent-4-enoic acid were obtained through a lipase-catalyzed kinetic resolution and coupled with another key fragment via Shiina esterification. nih.govacs.org Subsequent ring-closing metathesis afforded the 10-membered lactone core of seimatopolide A. nih.govacs.org This synthesis also led to the correction of the originally assigned stereochemistry of the natural product. nih.govacs.org

Furthermore, this compound has been identified as a component of toxic cyclodepsipeptides like roseotoxin B and destroxin A, produced by the fungus Trichothecium roseum. researchgate.netresearchgate.net This highlights its natural occurrence and its potential as a starting material for the synthesis of these and related compounds.

The diastereoselective carbonyl-ene reaction of glyoxylates with olefins is an efficient method for constructing α-hydroxy acids with a double bond at the γ,δ-position, which are valuable synthetic intermediates. lookchem.com This reaction can be performed with chiral auxiliaries to achieve high diastereoselectivity. lookchem.com

Synthesis of Chiral Intermediates for Advanced Synthetic Targets

This compound and its derivatives are valuable chiral building blocks due to their bifunctional nature, possessing both a stereogenic center at the C2 position and versatile functional groups (a carboxylic acid and a terminal alkene). These features allow for their elaboration into more complex chiral intermediates for the synthesis of natural products and other advanced synthetic targets.

A key method for accessing derivatives of this scaffold is the asymmetric carbonyl-ene reaction. lookchem.com This reaction, particularly between glyoxylates and olefins, provides an efficient route to α-hydroxy acids with a double bond at the γ,δ-position. lookchem.com For instance, the diastereoselective carbonyl-ene reaction of 1,1-disubstituted olefins with chiral derivatives of glyoxylic acid, such as those employing Oppolzer's sultam or 8-phenylmenthol as chiral auxiliaries, has been studied extensively. lookchem.comresearchgate.net The use of Lewis acids like Zinc Bromide (ZnBr₂) can promote this reaction effectively, offering good yields and high diastereoselectivity (de). lookchem.com ZnBr₂ is noted for being less toxic and easier to handle than other Lewis acids like SnCl₄. lookchem.com

These reactions generate 4-substituted 2-hydroxypent-4-enoic acid derivatives, which are crucial intermediates. lookchem.comresearchgate.netacs.orgexaly.com The enantiomerically pure products from these reactions are of significant synthetic importance. lookchem.com For example, the enantioselective synthesis of (S)-2-hydroxypent-4-enoic acid has been accomplished through the reaction of an allyl bromide and indium metal reagent with the hydrate (B1144303) of 8-phenylmenthyl glyoxalate. researchgate.net While this produces the (S)-enantiomer, it highlights a methodology applicable to accessing the (R)-enantiomer as well.

The utility of these intermediates is demonstrated in their application to the total synthesis of complex molecules. For example, a derivative, (R)-ethyl 3-hydroxypent-4-enoate, was utilized as a key chiral fragment in the total syntheses of seimatopolide A and its enantiomer. acs.org

Table 1: Diastereoselective Ene Reaction for Synthesis of 2-Hydroxypent-4-enoic Acid Derivatives

| Alkene | Chiral Auxiliary | Lewis Acid | Yield (%) | Diastereomeric Excess (de %) | Reference |

|---|---|---|---|---|---|

| 1,1-disubstituted olefins | Oppolzer's Sultam | ZnBr₂ | Good | 72-94 | lookchem.com |

| 1,1-disubstituted olefins | 8-phenylmenthyl | ZnBr₂ | Good | 72-94 | lookchem.com |

| 1-pentene / 1-hexene | N-glyoxyloyl-(2R)-bornane-10,2-sultam | Not specified | Good | High | lookchem.com |

Development of Chiral Auxiliaries, Ligands, and Organocatalysts

The structural framework of this compound, featuring a stereogenic center and multiple functional groups, makes it an attractive scaffold for the development of new chiral auxiliaries, ligands for transition metal catalysis, and organocatalysts. The ability to modify the carboxylic acid, the hydroxyl group, and the alkene allows for the synthesis of a diverse range of chiral molecules designed for asymmetric transformations.

Design and Synthesis of Chiral Carboxylic Acid Derivatives for Asymmetric Induction

Chiral carboxylic acids and their derivatives are foundational in asymmetric synthesis, often serving as chiral auxiliaries to control the stereochemical outcome of a reaction. rsc.orgconicet.gov.ar A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to direct the formation of a specific enantiomer or diastereomer. york.ac.uk

This compound can be systematically modified to generate such auxiliaries. The carboxylic acid moiety can be converted into amides, esters, or other functionalities. For instance, reacting the acid with a chiral amine would produce a chiral amide. This new derivative can then be used in reactions such as enolate alkylations, where the stereocenter of the original acid directs the approach of an electrophile, leading to a high degree of asymmetric induction. escholarship.org The principle is that the chiral auxiliary creates a diastereomeric transition state, allowing for facial differentiation. york.ac.uk

The synthesis of chiral auxiliaries from levoglucosenone, a carbohydrate-derived building block, for use in Diels-Alder reactions demonstrates a similar principle where the inherent chirality of a starting material is leveraged. conicet.gov.ar Similarly, the carboxylic acid and hydroxyl groups of this compound can be used to create rigid, chelated structures with Lewis acids, enhancing stereochemical control in reactions like the Diels-Alder or ene reactions. lookchem.comconicet.gov.ar After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled. york.ac.uk

Ligand Precursors for Transition Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands is central to the field of transition metal-catalyzed asymmetric reactions. nih.govtaylorfrancis.com These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of the product preferentially. nih.gov this compound serves as a versatile precursor for a variety of chiral ligands.

The functional groups of the molecule can be transformed into common coordinating atoms for transition metals, such as phosphorus, nitrogen, or sulfur.

P,N-Ligands: The carboxylic acid can be reduced to an alcohol and subsequently converted to a halide or tosylate. Nucleophilic substitution with a phosphine (B1218219) and an amine on different parts of the molecule could lead to the formation of chiral P,N-ligands, which have proven highly effective in many catalytic reactions. nih.gov

Bidentate Ligands: The hydroxyl group and the carboxyl group can be used as two points of coordination (O,O-ligation), or they can be modified. For example, the hydroxyl group could be converted into a phosphine oxide, and the carboxylic acid into an amide, creating a bidentate ligand framework.

The design of such ligands often benefits from C₂-symmetry, although non-symmetrical ligands have also shown exceptional performance. nih.gov The vinyl group offers a site for further functionalization, such as cross-metathesis or hydroformylation, to introduce additional coordinating groups or to build more complex, rigid ligand backbones that can enhance enantioselectivity in catalytic processes like hydrogenation or C-C bond formation. nih.govpharm.or.jp

Scaffolds for the Development of New Organocatalysts

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional catalysis. encyclopedia.pub The development of novel and efficient organocatalysts is a highly active area of research. mdpi.commdpi.com this compound provides a chiral scaffold that can be elaborated into various classes of organocatalysts.

Proline-type Catalysts: The core structure can be cyclized, for instance, by intramolecular Michael addition followed by reductive amination, to create pyrrolidine-based structures reminiscent of proline, a cornerstone of aminocatalysis. mdpi.com These catalysts operate through the formation of chiral enamines or iminium ions. encyclopedia.pub

Hydrogen-Bonding Catalysts: The carboxylic acid and hydroxyl groups are capable of hydrogen bonding. These can be incorporated into scaffolds like thioureas or squaramides. beilstein-journals.org Such bifunctional organocatalysts can activate an electrophile and a nucleophile simultaneously through non-covalent interactions, leading to highly organized and stereoselective transition states. beilstein-journals.org

Brønsted Acid/Base Catalysts: The carboxylic acid itself is a Brønsted acid. By incorporating basic sites, such as an amino group, into the molecule, a bifunctional acid-base catalyst can be created. The chirality of the this compound backbone would provide the necessary asymmetric environment.

The versatility of the starting material allows for the systematic modification and tuning of the catalyst's steric and electronic properties to optimize its performance in specific reactions, such as aldol (B89426), Michael, or Mannich reactions. encyclopedia.pubmdpi.com

Table 2: Potential Organocatalyst Classes Derived from this compound

| Organocatalyst Class | Activation Mode | Key Functional Group(s) | Potential Reactions | Reference |

|---|---|---|---|---|

| Proline-type | Enamine/Iminium Ion Catalysis | Secondary Amine | Aldol, Mannich, Michael | encyclopedia.pubmdpi.com |

| Thiourea/Squaramide | Hydrogen-Bonding | Urea/Thiourea/Squaramide | Diels-Alder, Friedel-Crafts | beilstein-journals.org |

| Bifunctional Acid-Base | Brønsted Acid/Base | Carboxylic Acid, Amine | Aza-Michael, Aldol | encyclopedia.pubbeilstein-journals.org |

Advanced Analytical Methodologies for Research Characterization and Enantiomeric Purity Assessment of R 2 Hydroxypent 4 Enoic Acid

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

The separation of enantiomers is a fundamental challenge in stereochemistry. Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of (R)-2-hydroxypent-4-enoic acid, ensuring the final product meets the required stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantiomeric separation of this compound and its derivatives. sigmaaldrich.comresearchgate.net The development of a robust HPLC method involves the careful selection of a chiral stationary phase (CSP) and optimization of the mobile phase composition. researchgate.netregistech.com

Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are highly effective due to their stereoselective interactions with analytes. registech.com For instance, a YMC CHIRAL Amylose-SA column has been successfully used to confirm the enantiopurity of related compounds. Another popular choice is the Whelk-O® 1 CSP, which utilizes π-electron donor and acceptor regions along with hydrogen bonding sites to achieve enantioseparation. registech.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as ethanol (B145695) or isopropanol, significantly influences selectivity and resolution. registech.com Method optimization often involves screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. researchgate.netregistech.com The use of core-shell particles in CSPs can also lead to higher efficiency and shorter analysis times. nih.gov

Table 1: Exemplary Chiral HPLC Method Parameters for Related Compounds

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | YMC CHIRAL Amylose-SA |

| Mobile Phase | Hexane/Ethanol |

| Detection | UV |

| Outcome | Baseline separation of enantiomers |

Note: Specific conditions for this compound would require empirical determination but would likely start with similar parameters.

Gas Chromatography (GC) with Chiral Stationary Phases or Diastereomeric Derivatization

Gas Chromatography (GC) offers a high-resolution alternative for the analysis of volatile chiral compounds. chromatographyonline.com For non-volatile compounds like this compound, derivatization is necessary to increase volatility. researchgate.netjfda-online.com

Chiral Stationary Phases (CSPs): The most common approach involves the use of a GC column coated with a chiral stationary phase. gcms.czazom.com Cyclodextrin-based CSPs are widely used for their ability to form transient diastereomeric complexes with the enantiomers, leading to different retention times. azom.comnih.gov The principle of "chiral recognition" relies on these differing interactions. azom.com

Diastereomeric Derivatization: An alternative method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. researchgate.net For example, an α-substituted organic acid can be derivatized with a specific enantiomer of an amino acid ester. researchgate.net The choice of derivatizing agent is crucial and must ensure complete reaction without racemization. jfda-online.com

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Reagent | Functional Group Targeted | Resulting Derivative |

|---|---|---|

| Benzyl (B1604629) bromide | Carboxylic acid | Benzyl ester |

| Trimethylsilyl (B98337) (TMS) reagents | Carboxylic acid, Hydroxyl | TMS ester, TMS ether |

| Fluoroacylating reagents | Hydroxyl | Fluoroacyl ester |

This table provides examples of reagents that could be adapted for the derivatization of this compound.

Capillary Electrophoresis (CE) for Enantiomeric Separation

Capillary Electrophoresis (CE) is a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample consumption. ceu.esmdpi.com The separation is based on the differential migration of charged species in an electric field. mdpi.com For the enantiomeric separation of this compound, a chiral selector is added to the background electrolyte. mdpi.com

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. mdpi.comdb-thueringen.de The enantiomers form inclusion complexes with the cyclodextrin, and the differing stability of these complexes leads to different electrophoretic mobilities and, consequently, separation. mdpi.com Method development involves optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, temperature, and applied voltage. ceu.esdb-thueringen.de Non-aqueous capillary electrophoresis (NACE) can also be a valuable tool for screening potential chiral selectors. uliege.be

Spectroscopic and Spectrometric Approaches for Stereochemical Assignment and Purity Verification in Synthetic Research

While chromatography excels at quantifying enantiomeric excess, spectroscopic and spectrometric methods are indispensable for confirming the chemical structure and stereochemistry of this compound and its synthetic derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Stereochemical Confirmation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules.

¹H NMR: Proton NMR provides information about the number and connectivity of hydrogen atoms in the molecule. For this compound, characteristic signals would include those for the olefinic protons, the proton on the carbon bearing the hydroxyl group, and the methylene (B1212753) protons.

¹³C NMR: Carbon-13 NMR reveals the number of unique carbon environments in the molecule. oregonstate.edulibretexts.org The chemical shifts of the carbons in the carboxylic acid, the double bond, and the carbon attached to the hydroxyl group are key indicators of the compound's structure. oregonstate.edu

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. frontiersin.orgcreative-biostructure.com For confirming stereochemistry, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed, and comparison of NMR data with that of known stereoisomers is also a common practice. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 | Carboxylic Acid (C=O) | 165-190 |

| C2 | Bearing Hydroxyl Group (CH-OH) | 60-80 |

| C3 | Methylene (CH₂) | 40-55 |

| C4 | Alkene (=CH) | 120-160 |

| C5 | Alkene (=CH₂) | 120-160 |

Based on general chemical shift ranges. oregonstate.edu Actual values would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation (in context of new synthetic derivatives)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. lookchem.com When synthesizing new derivatives of this compound, MS is vital for confirming the successful modification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. For derivatives, such as trimethylsilyl (TMS) derivatives often prepared for GC-MS analysis, characteristic fragmentation patterns are observed. chalmers.sescirp.org For example, TMS derivatives often show a prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion. scirp.org The fragmentation pathways of new derivatives can be complex and may involve rearrangements, providing a unique fingerprint for each compound. chalmers.senist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Presence and Purity Assessment

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule, providing a molecular fingerprint that confirms its identity and assesses its purity. For this compound, these vibrational spectroscopy methods are crucial for verifying the presence of its key structural features: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the carbon-carbon double bond (C=C).

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group absorbs at a characteristic frequency range. The expected IR absorption bands for this compound are detailed in Table 1. The spectrum is typically dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Superimposed on this is the C-H stretching of the alkyl and vinyl groups. A strong, sharp absorption peak appears around 1700-1730 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid. The presence of the hydroxyl group is confirmed by an O-H stretching band, while the C=C double bond of the allyl group shows a characteristic stretching vibration around 1640 cm⁻¹. lookchem.com

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the hydroxyl and carbonyl groups are visible, Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration of the pentenoic chain (around 1640 cm⁻¹) and the C-C backbone vibrations often yield strong and sharp signals, which are highly useful for structural confirmation. libretexts.org The fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra contains a complex pattern of peaks corresponding to various bending and stretching vibrations (C-O, C-C stretches; C-H, O-H bends), which together provide a unique signature for the molecule, allowing for comparison against a reference standard to confirm identity and detect impurities. spectroscopyonline.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 3300 - 2500 (very broad) | Weak or not observed |

| Hydroxyl O-H | Stretch | 3500 - 3200 (broad) | Weak or not observed |

| Vinyl =C-H | Stretch | 3100 - 3000 | 3100 - 3000 |

| Alkyl C-H | Stretch | 3000 - 2850 | 3000 - 2850 |

| Carbonyl C=O | Stretch | 1730 - 1700 (strong) | 1730 - 1700 (weak) |

| Alkene C=C | Stretch | 1650 - 1630 (variable) | 1650 - 1630 (strong) |

| C-O | Stretch | 1320 - 1210 | Observable |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment and Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules like this compound. The technique is based on the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. ntu.edu.sgphotophysics.com An achiral molecule will not exhibit a CD signal, making this method specific for chiral compounds.

For this compound, the chromophores—specifically the carboxylic acid group and the C=C double bond—are in a chiral environment. researchgate.net When these chromophores absorb light, they produce characteristic CD signals. The sign (positive or negative) and magnitude of the CD signal at a specific wavelength, known as the Cotton effect, are directly related to the stereochemistry of the molecule. The (R)-enantiomer will produce a CD spectrum that is a mirror image of the (S)-enantiomer's spectrum. By comparing the experimentally obtained CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration can be unequivocally assigned.

Furthermore, the intensity of the CD signal is directly proportional to the concentration of the chiral molecule and its enantiomeric excess (ee). A racemic mixture (50:50 mixture of R and S enantiomers) will have no CD signal, as the equal and opposite signals from each enantiomer cancel each other out. For a sample with an unknown enantiomeric ratio, the enantiomeric purity can be quantified by measuring the CD signal intensity and comparing it to the signal from an enantiomerically pure standard. This provides a reliable method for determining the success of an asymmetric synthesis or a chiral resolution process. mdpi.com

Chemical Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a process where a molecule of interest is chemically modified to produce a new compound with properties that are better suited for a specific analytical method. journalajacr.com For this compound, derivatization is employed to improve its volatility for gas chromatography and to enable the separation of its enantiomers using high-performance liquid chromatography.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid and hydroxyl functional groups, has a low volatility and a tendency to interact with the GC column, leading to poor peak shape and inaccurate quantification. restek.com

To overcome this, the carboxylic acid is converted into a more volatile ester, typically a methyl ester, through a process called esterification. aocs.org A common method involves reacting the acid with methanol (B129727) in the presence of an acid catalyst, such as boron trifluoride (BF₃) or hydrogen chloride. restek.comaocs.org The reaction converts the polar carboxylic acid group into a less polar methyl ester group, significantly increasing the compound's volatility. The hydroxyl group can also be derivatized, for instance, through silylation using reagents like BSTFA, to further decrease polarity and improve chromatographic performance. restek.com This allows the resulting derivative, methyl (R)-2-hydroxypent-4-enoate, to be readily analyzed by GC, enabling accurate purity assessment and quantification. internationaloliveoil.org

Table 2: Common Esterification Reagents for GC Analysis

| Reagent | Conditions | Advantages |

|---|---|---|

| Boron Trifluoride in Methanol (BF₃-MeOH) | Mild heat (e.g., 60°C) for ~1 hour | High efficiency, relatively fast reaction |

| Methanolic HCl | Reflux or heating | Inexpensive, widely used |

Enantiomers possess identical physical properties and thus cannot be separated by standard chromatographic techniques that use achiral stationary phases. To determine the enantiomeric purity of this compound using high-performance liquid chromatography (HPLC) without a specialized chiral column, a pre-column derivatization strategy is employed. nih.gov

This involves reacting the racemic or enantiomerically-enriched acid with a single, pure enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. nih.govkoreascience.kr For example, the carboxylic acid can be converted to an acid chloride and then reacted with a chiral amine, such as (S)-(-)-α-phenylethylamine, to form diastereomeric amides. Alternatively, it can be esterified with a chiral alcohol. nih.gov

These resulting diastereomers ((R,S) and (S,S), for instance) have different physical properties, including different shapes and polarities. Consequently, they interact differently with the stationary phase of a standard (achiral) HPLC column and can be separated into two distinct peaks. nih.gov The relative area of these two peaks directly corresponds to the ratio of the original enantiomers in the sample, allowing for precise determination of the enantiomeric excess (ee). libretexts.org

Table 3: Chiral Derivatizing Agents for HPLC Resolution

| Derivatizing Agent Class | Example Agent | Functional Group Targeted | Resulting Derivative |

|---|---|---|---|

| Chiral Amines | (S)-(-)-α-Phenylethylamine | Carboxylic Acid | Diastereomeric Amides |

| Chiral Amines | (+)-Dehydroabietylamine | Carboxylic Acid | Diastereomeric Amides |

| Chiral Auxiliaries | (-)-Camphorsultam | Carboxylic Acid (as acyl chloride) | Diastereomeric N-acylsultams |

Theoretical and Computational Studies on R 2 Hydroxypent 4 Enoic Acid and Its Associated Reactions

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Flexibility

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for understanding the three-dimensional structure and flexibility of (R)-2-hydroxypent-4-enoic acid. These methods treat molecules as a collection of atoms held together by bonds with associated force fields, allowing for the efficient calculation of conformational energies. youtube.comuis.edu.co

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| O=C-C2-O | Defines the orientation of the hydroxyl group relative to the carboxyl group. | Influences intramolecular hydrogen bonding potential. |

| C1-C2-C3-C4 | Describes the backbone conformation. | Determines the overall shape (e.g., extended or folded). |

| C2-C3-C4=C5 | Governs the spatial relationship between the chiral center and the double bond. | Affects steric hindrance and accessibility of the double bond for reactions. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a more detailed understanding of the electronic properties of this compound. researchgate.net These calculations solve the Schrödinger equation (or its DFT equivalent) to provide information about electron distribution, orbital energies, and molecular properties. acs.org

DFT calculations can be used to determine: